molecular formula C15H11Cl2NO3 B11178484 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate CAS No. 66816-49-7

2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11178484
CAS No.: 66816-49-7
M. Wt: 324.2 g/mol
InChI Key: OALSVYBAOKDBIY-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group bonded to a carbamoyl group, which is further substituted with a 3,5-dichlorophenyl group

Preparation Methods

The synthesis of 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,5-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate group, where nucleophiles such as hydroxide ions can replace the acetate group, forming phenols.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.

Scientific Research Applications

2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, leading to apoptosis or cell death.

Comparison with Similar Compounds

2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate can be compared with other similar compounds, such as:

    2-[(3,5-Dichlorophenyl)carbamoyl]-2-methoxyacetic acid: This compound has a methoxy group instead of an acetate group, which may result in different chemical and biological properties.

    2-[(3,5-Dichlorophenyl)carbamoyl]-2,2-dimethylacetic acid: The presence of a dimethyl group can influence the compound’s reactivity and stability.

    2-[(3,5-Dichlorophenyl)carbamoyl]-2-methylacetic acid: The methyl group substitution can affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.

Properties

CAS No.

66816-49-7

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[2-[(3,5-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-13(14)15(20)18-12-7-10(16)6-11(17)8-12/h2-8H,1H3,(H,18,20)

InChI Key

OALSVYBAOKDBIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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